molecular formula C23H24N4O3 B2721004 2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 941983-24-0

2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No.: B2721004
CAS No.: 941983-24-0
M. Wt: 404.47
InChI Key: IFYXFMZPRRXZJV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their varied biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions.

    Introduction of the pyridazinyl group: This step might involve the coupling of the intermediate with a pyridazine derivative, possibly using a palladium-catalyzed cross-coupling reaction.

    Morpholine substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the acetamide moiety.

    Reduction: Reduction reactions could target the pyridazinyl ring or the acetamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural features that are common in drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-phenylacetamide: Lacks the pyridazinyl and morpholine groups.

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Lacks the methoxyphenyl group.

    2-(4-methoxyphenyl)-N-(4-pyridazinyl)acetamide: Lacks the morpholine group.

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in the similar compounds listed above.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-20-8-2-17(3-9-20)16-23(28)24-19-6-4-18(5-7-19)21-10-11-22(26-25-21)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYXFMZPRRXZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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